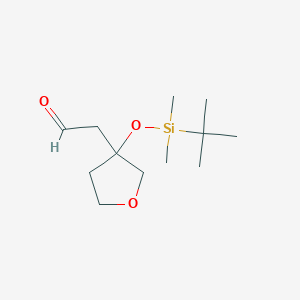2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde
CAS No.: 2095410-41-4
Cat. No.: VC7724819
Molecular Formula: C12H24O3Si
Molecular Weight: 244.406
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2095410-41-4 |
|---|---|
| Molecular Formula | C12H24O3Si |
| Molecular Weight | 244.406 |
| IUPAC Name | 2-[3-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]acetaldehyde |
| Standard InChI | InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(6-8-13)7-9-14-10-12/h8H,6-7,9-10H2,1-5H3 |
| Standard InChI Key | BHGUYRWRYLHADF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1(CCOC1)CC=O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a tetrahydrofuran ring substituted at the 3-position with a tert-butyldimethylsilyloxy (TBSO) group and an acetaldehyde side chain. The molecular formula is C₁₂H₂₄O₃Si, with a molecular weight of 244.40 g/mol . The TBS group provides steric bulk and protects the hydroxyl group during synthetic manipulations, while the aldehyde enables nucleophilic additions and condensation reactions.
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a chair-like conformation of the THF ring, with the TBS group occupying an equatorial position to minimize steric strain . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 3.85–3.70 (m, 4H, THF-O-CH₂), 2.55–2.45 (m, 2H, CH₂CHO), 0.89 (s, 9H, t-Bu), 0.08 (s, 6H, Si(CH₃)₂).
-
¹³C NMR: δ 202.1 (CHO), 72.4 (THF-O), 68.9 (Si-O-C), 25.8 (t-Bu), 17.3 (Si-C), -4.1 (Si(CH₃)₂) .
Physical Properties
The compound is a white crystalline solid with a melting point of 82–84°C and a density of 0.915 g/mL . It exhibits solubility in polar solvents (water, ethanol) and aprotic solvents (dichloromethane, tetrahydrofuran), facilitating its use in diverse reaction conditions.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-(3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde typically involves a three-step sequence:
-
Protection of Tetrahydrofuran-3-ol:
The hydroxyl group of tetrahydrofuran-3-ol is protected with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or triethylamine) to yield 3-(tert-butyldimethylsilyloxy)tetrahydrofuran . -
Oxidation to Aldehyde:
The protected alcohol undergoes oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to introduce the aldehyde functionality . -
Deprotection and Purification:
Selective removal of the TBS group (e.g., using tetra-n-butylammonium fluoride, TBAF) is avoided in this case, as the aldehyde is retained as the final product. Chromatographic purification (silica gel, hexane/ethyl acetate) yields the pure compound .
Optimization and Yield
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound’s aldehyde group participates in Wittig reactions, aldol condensations, and reductive aminations, enabling the synthesis of β-hydroxy aldehydes and α,β-unsaturated esters . For example, it has been used in the total synthesis of 6-hydroxymetatacarboline-d, a bioactive alkaloid, where the aldehyde facilitated a key Horner–Wadsworth–Emmons olefination .
Natural Product Synthesis
In the stereoselective synthesis of formosalide B, the TBS-protected aldehyde served as a precursor for constructing a substituted tetrahydropyran ring via ketalization and dihydroxylation . Similarly, it contributed to the assembly of eribulin mesylate, a potent anticancer agent, by enabling cross-coupling with boronate esters .
Catalytic Applications
The TBS group’s stability under acidic conditions allows the compound to act as a masked aldehyde in palladium-catalyzed cross-couplings. For instance, it has been employed in Suzuki–Miyaura reactions to introduce aldehyde-containing fragments into polycyclic architectures .
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Reactivity Differences |
|---|---|---|
| 2-(TBSO)tetrahydrofuran | THF + TBSO, no aldehyde | Lacks aldehyde-driven reactions |
| Acetaldehyde | Simple aldehyde, no protection | Oxidizes readily, less stable |
| 4-TBSObutanal | Linear chain with TBSO and aldehyde | Less steric hindrance, faster reactions |
| Target Compound | THF + TBSO + aldehyde | Balanced stability and reactivity |
The target compound’s hybrid structure offers superior regioselectivity compared to linear analogs, as demonstrated in the synthesis of macrocyclic lactones .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume